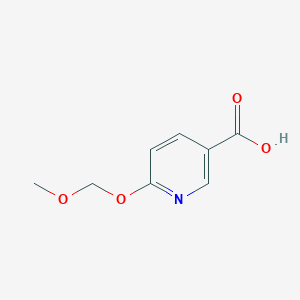
6-(Methoxymethoxy)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethoxy)pyridine-3-carboxylic acid is a chemical compound characterized by its pyridine ring structure with a methoxymethoxy group at the 6-position and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethoxy)pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid as the starting material.
Methoxymethylation: The pyridine ring is then subjected to methoxymethylation, which involves the reaction with methoxymethyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Methoxymethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce pyridine-3,6-dicarboxylic acid.
Reduction: The pyridine ring can be reduced to form pyridine-3-carboxylic acid derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-3,6-dicarboxylic acid.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethoxy)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-(Methoxymethoxy)pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxymethoxy group can influence the compound's solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
6-(Methoxymethoxy)pyridine-3-carboxylic acid is compared with similar compounds such as:
3-(Methoxymethoxy)butanoic acid: This compound has a similar methoxymethoxy group but differs in its carboxylic acid position and overall structure.
Pyridine-3-carboxylic acid: This compound lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.
Uniqueness: The presence of the methoxymethoxy group in this compound provides unique chemical properties that distinguish it from other similar compounds, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9NO4 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
6-(methoxymethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-5-13-7-3-2-6(4-9-7)8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
KIZUKEVTQKXYNM-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=NC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



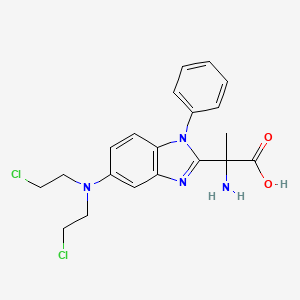
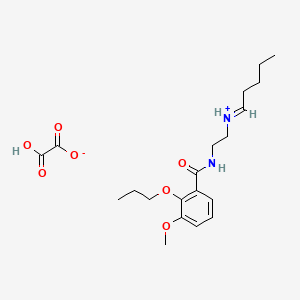
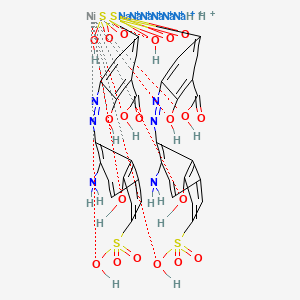
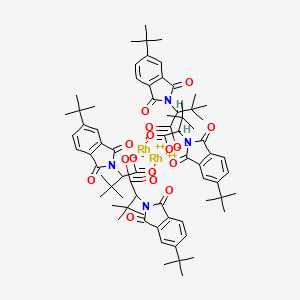

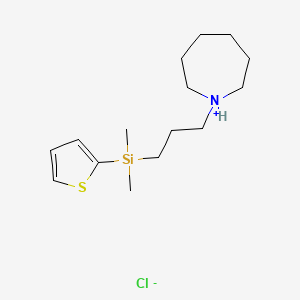

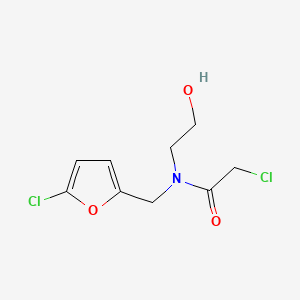

![2-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-trimethylazanium;benzoate](/img/structure/B15347552.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)


